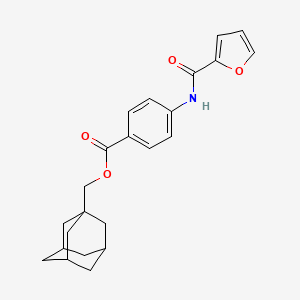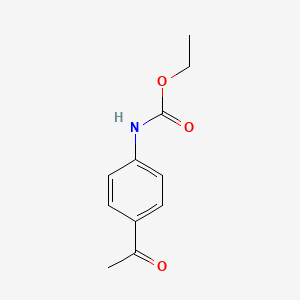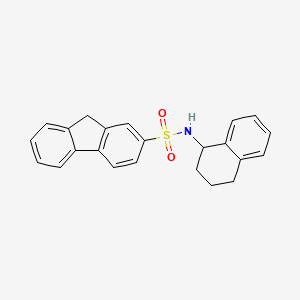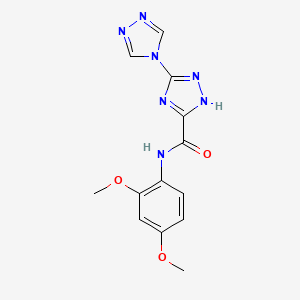
1-Adamantylmethyl 4-(2-furoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantylmethyl 4-(2-furoylamino)benzoate is a synthetic organic compound that features an adamantane moiety, a furoyl group, and a benzoate ester. The adamantane structure is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications. The furoyl group adds aromaticity and potential biological activity, while the benzoate ester provides a functional site for further chemical modifications.
Méthodes De Préparation
The synthesis of 1-Adamantylmethyl 4-(2-furoylamino)benzoate typically involves multiple steps, starting with the preparation of the adamantylmethyl and furoylamino intermediates. One common method involves the reaction of 1-adamantyl bromomethyl ketone with 4-aminobenzoic acid to form the intermediate 1-adamantylmethyl 4-aminobenzoate. This intermediate is then reacted with furoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
1-Adamantylmethyl 4-(2-furoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furan derivatives with different oxidation states.
Reduction: The benzoate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include oxidized furan derivatives, reduced benzoate esters, and substituted adamantylmethyl derivatives .
Applications De Recherche Scientifique
1-Adamantylmethyl 4-(2-furoylamino)benzoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Adamantylmethyl 4-(2-furoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the furoyl and benzoate groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Adamantylmethyl 4-(2-furoylamino)benzoate can be compared with other adamantane derivatives, such as:
1-Adamantylmethyl 2-amino-benzoate: Similar in structure but with an amino group instead of a furoyl group, leading to different reactivity and biological activity.
Adamantan-1-ylmethyl 4-[(2-thienylcarbonyl)amino]benzoate: Contains a thienyl group
Propriétés
Formule moléculaire |
C23H25NO4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
1-adamantylmethyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C23H25NO4/c25-21(20-2-1-7-27-20)24-19-5-3-18(4-6-19)22(26)28-14-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-7,15-17H,8-14H2,(H,24,25) |
Clé InChI |
RGVDHJAHQOPMKC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15003126.png)


![3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B15003137.png)

![4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15003141.png)


![2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B15003181.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide](/img/structure/B15003184.png)
![N-(3-fluoro-2-methylphenyl)-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B15003195.png)
![3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B15003204.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide](/img/structure/B15003210.png)
![2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B15003214.png)
